4-Chloro-6-methoxypyridine-3-carboxylic acid
Overview
Description
4-Chloro-6-methoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxypyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-methoxynicotinic acid using thionyl chloride or phosphorus oxychloride under reflux conditions . The reaction typically proceeds as follows:
Starting Material: 6-methoxynicotinic acid
Reagent: Thionyl chloride or phosphorus oxychloride
Conditions: Reflux
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohol derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-6-methoxypyridine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar structure but with different positions of the chlorine and carboxylic acid groups.
4-Chloro-2-methoxypyridine-3-carboxylic acid: Similar structure but with the methoxy group at the 2-position.
Uniqueness
4-Chloro-6-methoxypyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-chloro-6-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJVFQTZCHKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716567 | |
Record name | 4-Chloro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-60-1 | |
Record name | 4-Chloro-6-methoxy-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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